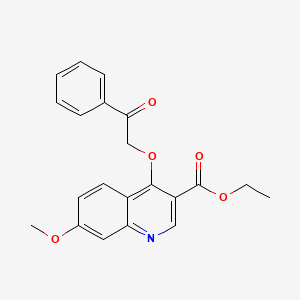![molecular formula C13H15BrN2O2S B13376302 1-[(5-bromo-2,4-dimethylphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B13376302.png)
1-[(5-bromo-2,4-dimethylphenyl)sulfonyl]-2-ethyl-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(5-bromo-2,4-dimethylphenyl)sulfonyl]-2-ethyl-1H-imidazole is a synthetic compound belonging to the class of imidazoles, which are heterocyclic compounds containing nitrogen atoms. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their versatile chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-bromo-2,4-dimethylphenyl)sulfonyl]-2-ethyl-1H-imidazole typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromo-2,4-dimethylbenzenesulfonyl chloride and 2-ethylimidazole.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(5-bromo-2,4-dimethylphenyl)sulfonyl]-2-ethyl-1H-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The sulfonyl group can undergo oxidation or reduction under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
Substitution Products: Derivatives with different substituents replacing the bromine atom.
Oxidation Products: Sulfone derivatives.
Reduction Products: Sulfide derivatives.
Coupling Products: Biaryl compounds.
Applications De Recherche Scientifique
1-[(5-bromo-2,4-dimethylphenyl)sulfonyl]-2-ethyl-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-[(5-bromo-2,4-dimethylphenyl)sulfonyl]-2-ethyl-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, and the sulfonyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[(5-chloro-2,4-dimethylphenyl)sulfonyl]-2-ethyl-1H-imidazole
- 1-[(5-fluoro-2,4-dimethylphenyl)sulfonyl]-2-ethyl-1H-imidazole
- 1-[(5-iodo-2,4-dimethylphenyl)sulfonyl]-2-ethyl-1H-imidazole
Uniqueness
1-[(5-bromo-2,4-dimethylphenyl)sulfonyl]-2-ethyl-1H-imidazole is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogens may not. The combination of the sulfonyl and imidazole groups also provides a distinct set of chemical properties that can be exploited in various applications.
Propriétés
Formule moléculaire |
C13H15BrN2O2S |
|---|---|
Poids moléculaire |
343.24 g/mol |
Nom IUPAC |
1-(5-bromo-2,4-dimethylphenyl)sulfonyl-2-ethylimidazole |
InChI |
InChI=1S/C13H15BrN2O2S/c1-4-13-15-5-6-16(13)19(17,18)12-8-11(14)9(2)7-10(12)3/h5-8H,4H2,1-3H3 |
Clé InChI |
UBWVUQLKIBRSTD-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC=CN1S(=O)(=O)C2=CC(=C(C=C2C)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1-naphthyl)-N-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]amine](/img/structure/B13376221.png)
![3-[3-(4-Fluorophenyl)acryloyl]-2-hydroxy-7-iodo-2,4,6-cycloheptatrien-1-one](/img/structure/B13376231.png)
![5-(3-hydroxy-4-methoxyphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B13376232.png)
![1-[2-(4-chlorophenoxy)ethyl]-3-hydroxy-3-[2-(5-methyl-2-thienyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B13376236.png)
![4-chloro-3-{[(3-fluorophenyl)sulfonyl]amino}-N-isobutylbenzamide](/img/structure/B13376241.png)

![6-(3-bromobenzyl)-3-[(2-oxo-2-phenylethyl)sulfanyl]-1,2,4-triazin-5(4H)-one](/img/structure/B13376257.png)


![3-[2-(4-chlorophenyl)-1H-indol-3-yl]-2-(3-hydroxypropyl)-1-isoindolinone](/img/structure/B13376280.png)
![1-[4-(difluoromethoxy)phenyl]-N-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13376283.png)
![12-(3-chlorophenyl)-2-oxapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),3(11),4,6,8,15,17,19-octaene-10,14-dione](/img/structure/B13376293.png)
![4-hydroxy-3-[1-(3-methoxyphenyl)-3-oxo-3-phenylpropyl]-2H-chromen-2-one](/img/structure/B13376294.png)
![1H-benzimidazol-2-yl 2-[4-(4-methylphenyl)-1-piperazinyl]-2-oxoethyl sulfide](/img/structure/B13376308.png)
